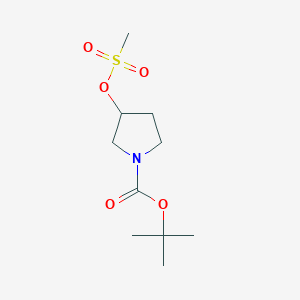
2-(Decylamino)ethanol
Descripción general
Descripción
2-(Decylamino)ethanol, also known as N-Decylaminoethanol, is a compound with the molecular formula C12H27NO . It has a molecular weight of 201.35 g/mol .
Synthesis Analysis
While specific synthesis methods for 2-(Decylamino)ethanol were not found in the search results, it’s worth noting that alcohols like this can often be synthesized from carbon nucleophiles and ketones . An alkynide ion could potentially be used as the nucleophile that reacts with the ketone .Molecular Structure Analysis
The molecular structure of 2-(Decylamino)ethanol consists of a long carbon chain (decyl) attached to an aminoethanol group . The InChI representation of the molecule isInChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 . Physical And Chemical Properties Analysis
2-(Decylamino)ethanol has several computed properties. It has a molecular weight of 201.35 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 32.3 Ų . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 11 rotatable bonds . The exact mass is 201.209264485 g/mol .Aplicaciones Científicas De Investigación
Antileishmanial Activity
2-(Decylamino)ethanol: has been utilized in the study of antileishmanial activity, particularly in the context of lipidic amino alcohols . These compounds have shown potential in interacting with the membrane lipids of the Leishmania parasites, which are responsible for causing ulcerative skin diseases in vertebrates. The efficacy of 2-(Decylamino)ethanol in this application underscores its importance in medical research, particularly in developing treatments for parasitic infections.
Biofuel Production
The compound plays a role in the catalytic hydrogenation of CO2 into ethanol, a process that is pivotal in the production of biofuels . With the global demand for renewable energy sources on the rise, the role of 2-(Decylamino)ethanol in improving ethanol synthesis is a significant area of research. This involves extensive studies to modify properties such as physical, catalytic, and chemical aspects to enhance the production process.
Lignocellulosic Biomass Utilization
Research has indicated that 2-(Decylamino)ethanol can be involved in the production of second-generation (2G) ethanol from lignocellulosic biomass, such as sugarcane bagasse, straw, and tops . This application is particularly relevant in the context of sustainable fuel production, where the use of agricultural residues can lead to improved ethanol yields and a more efficient biofuel production process.
Fermentation Co-products
In the realm of fermentation, 2-(Decylamino)ethanol is associated with the generation of value-added products during ethanol fermentation . This includes the potential recovery of materials from distillers’ solubles, which can be used in animal feed or as a resource for recovering valuable materials. The compound’s role in this process highlights its versatility and the potential for creating sustainable and economically viable production cycles.
Propiedades
IUPAC Name |
2-(decylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIZPXBKOEEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398898 | |
| Record name | 2-(decylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Decylamino)ethanol | |
CAS RN |
15196-28-8 | |
| Record name | 2-(decylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)




![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)



